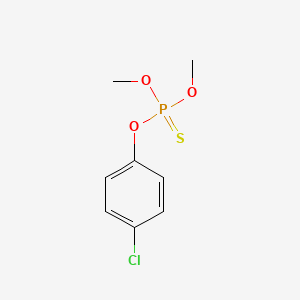
Dimethyl 4-chlorophenyl thiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-chlorophenyl thiophosphate is an organophosphorus compound with the molecular formula C8H10ClO3PS. It is known for its applications in various fields, including agriculture and industry. This compound is characterized by the presence of a thiophosphate group attached to a 4-chlorophenyl ring, making it a versatile chemical with unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 4-chlorophenyl thiophosphate can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with phosphorus oxychloride (POCl3) in the presence of a base, followed by the addition of dimethyl sulfide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production rates. Safety measures are crucial due to the toxic nature of some intermediates and reagents used in the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4-chlorophenyl thiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different thiophosphates.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) and various nucleophiles are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphates, while substitution reactions can produce a variety of substituted thiophosphates .
Applications De Recherche Scientifique
Dimethyl 4-chlorophenyl thiophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of dimethyl 4-chlorophenyl thiophosphate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting their normal function. The thiophosphate group plays a crucial role in binding to the active site of the enzyme, leading to inhibition. This mechanism is particularly relevant in its use as a pesticide, where it targets enzymes in pests .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpyrifos: Another organophosphorus compound used as an insecticide.
Malathion: A widely used pesticide with a similar thiophosphate structure.
Amifostine: A thiophosphate compound used in cancer chemotherapy.
Uniqueness
Dimethyl 4-chlorophenyl thiophosphate is unique due to its specific structural features, such as the 4-chlorophenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C8H10ClO3PS |
|---|---|
Poids moléculaire |
252.66 g/mol |
Nom IUPAC |
(4-chlorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10ClO3PS/c1-10-13(14,11-2)12-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
Clé InChI |
BRVKOSZYJDZFRX-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(OC)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B12004630.png)
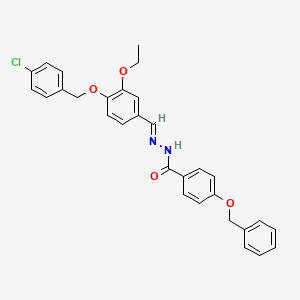
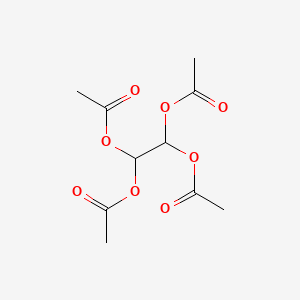
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12004643.png)
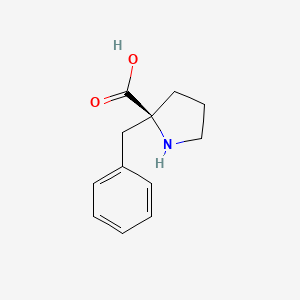

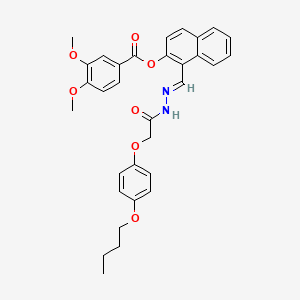
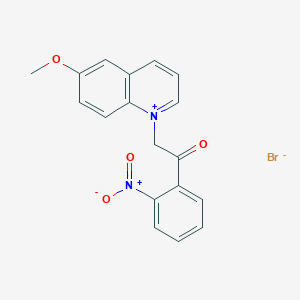
![3,4-dichloro-N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12004701.png)

![{2-[(2E)-2-butenyl]phenoxy}acetic acid](/img/structure/B12004713.png)
![Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]-](/img/structure/B12004715.png)
![5-[4-(benzyloxy)phenyl]-4-(4-butoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12004721.png)

